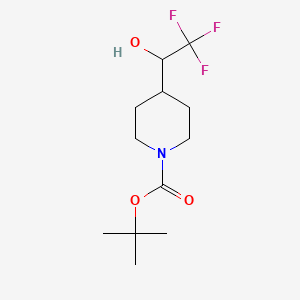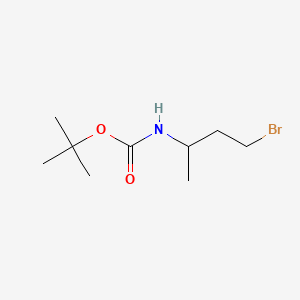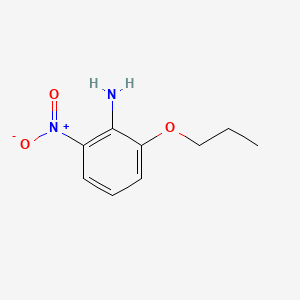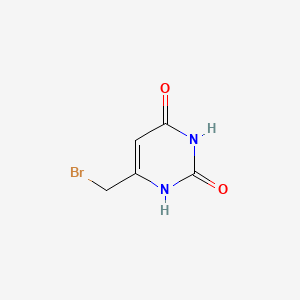
6-(bromomethyl)pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(bromomethyl)pyrimidine-2,4(1H,3H)-dione is a chemical compound with the molecular formula C5H5BrN2O2 and a molecular weight of 205.01 . It is used for research purposes .
Molecular Structure Analysis
The InChI code for 6-(bromomethyl)pyrimidine-2,4(1H,3H)-dione is 1S/C5H5BrN2O2/c6-2-3-1-4(9)8-5(10)7-3/h1H,2H2,(H2,7,8,9,10) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
6-(bromomethyl)pyrimidine-2,4(1H,3H)-dione is a solid substance . It should be stored in an inert atmosphere at 2-8°C . The boiling point information is not available .Wissenschaftliche Forschungsanwendungen
Voltage-Gated L-Type Ca2+ Channel Activators
- Scientific Field : Pharmacology and Neuroscience .
- Application Summary : Pyrimidine-2,4,6-triones have been identified as a new class of voltage-gated L-type Ca2+ channel activators . These channels are crucial in the brain and have been implicated in the pathogenesis of Parkinson’s disease .
- Methods of Application : The pharmacological properties of a pyrimidine-2,4,6-trione derivative were studied. The derivative reproducibly increased inward Ca2+ currents of Cav1.3 and Cav1.2 channels expressed in tsA-201 cells by slowing activation, inactivation, and enhancement of tail currents .
- Results : The study found that pyrimidine-2,4,6-triones can activate Ca2+ channels, contrary to a previous study that reported them as blockers .
Solvent-Free Synthesis of Pyrano[2,3-d]Pyrimidine-2,4(1H,3H)-Diones
- Scientific Field : Organic Chemistry .
- Application Summary : A solvent-free synthesis of pyrano[2,3-d]pyrimidine-2,4(1H,3H)-diones by ball-milling and without any catalyst is described .
- Methods of Application : The synthesis was performed using a ball-milling technique, which is a mechanical method widely applied for the grinding of minerals into fine particles and the preparation or modification of inorganic solids .
- Results : This method provides several advantages such as being environmentally friendly, using a simple workup procedure, and affording high yields .
Anti-Inflammatory Activities
- Scientific Field : Pharmacology .
- Application Summary : Pyrimidines have been found to exhibit anti-inflammatory effects .
- Methods of Application : The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Results : Pyrimidines generally show diverse biological properties such as antitumor, analgesic, antibacterial, and fungicidal activities .
Antitumor Activities
- Scientific Field : Pharmacology and Oncology .
- Application Summary : Pyrimidine derivatives have been found to exhibit antitumor effects .
- Methods of Application : The antitumor effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital tumor growth mediators .
- Results : Pyrimidines generally show diverse biological properties such as anti-inflammatory, analgesic, antibacterial, and fungicidal activities .
Analgesic Activities
- Scientific Field : Pharmacology .
- Application Summary : Pyrimidine derivatives have been found to exhibit analgesic effects .
- Methods of Application : The analgesic effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain pain mediators .
- Results : Pyrimidines generally show diverse biological properties such as antitumor, anti-inflammatory, antibacterial, and fungicidal activities .
Antibacterial and Fungicidal Activities
- Scientific Field : Pharmacology and Microbiology .
- Application Summary : Pyrimidine derivatives have been found to exhibit antibacterial and fungicidal effects .
- Methods of Application : The antibacterial and fungicidal effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain bacterial and fungal growth mediators .
- Results : Pyrimidines generally show diverse biological properties such as antitumor, analgesic, anti-inflammatory activities .
Voltage-Gated L-Type Ca2+ Channel Blockers
- Scientific Field : Pharmacology and Neuroscience .
- Application Summary : Pyrimidine-2,4,6-triones have been identified as a new class of voltage-gated L-type Ca2+ channel blockers . These channels are crucial in the brain and have been implicated in the pathogenesis of Parkinson’s disease .
- Methods of Application : The pharmacological properties of a pyrimidine-2,4,6-trione derivative were studied. The derivative reproducibly increased inward Ca2+ currents of Cav1.3 and Cav1.2 channels expressed in tsA-201 cells by slowing activation, inactivation, and enhancement of tail currents .
- Results : The study found that pyrimidine-2,4,6-triones can block Ca2+ channels, contrary to a previous study that reported them as activators .
Metal Organic Frameworks
- Scientific Field : Materials Science .
- Application Summary : Pyrene-based metal organic frameworks (MOFs) have been synthesized for various applications .
- Methods of Application : The synthesis of pyrene-based MOFs involves the use of pyrene-based molecules as bridging ligands .
- Results : Pyrene-based MOFs have shown promising results in several applications, including luminescence, photocatalysis, adsorption and separation, heterogeneous catalysis, electrochemical applications, and biomedical applications .
Safety And Hazards
This compound is classified as dangerous, with hazard statements indicating it is harmful if swallowed (H302) and causes severe skin burns and eye damage (H314) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
6-(bromomethyl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O2/c6-2-3-1-4(9)8-5(10)7-3/h1H,2H2,(H2,7,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKFCIPPOTNXGCH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)NC1=O)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(bromomethyl)pyrimidine-2,4(1H,3H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

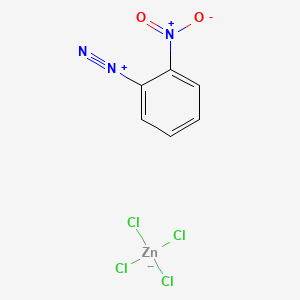
![3-(4-Bromophenyl)-1H-[1,2,4]triazole](/img/structure/B599631.png)
![1,1-Dimethylethyl [(1R)-2-amino-1-(phenylmethyl)ethyl]carbamate](/img/structure/B599632.png)
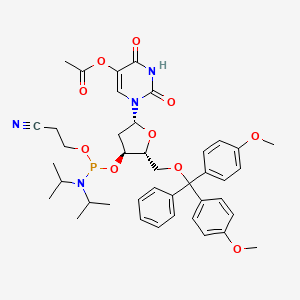
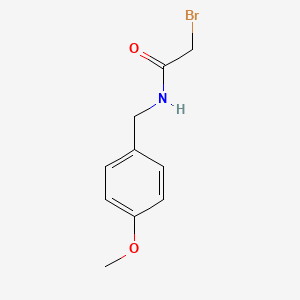
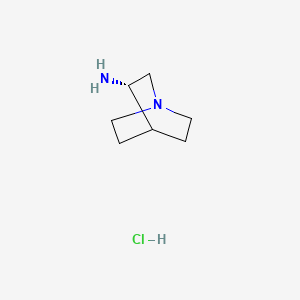
![[2,2'-Bipyridine]-4,4'-diyldiboronic acid](/img/structure/B599639.png)
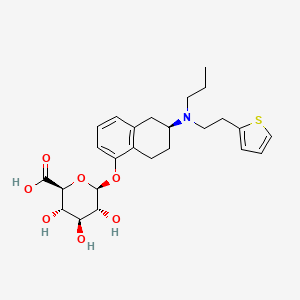
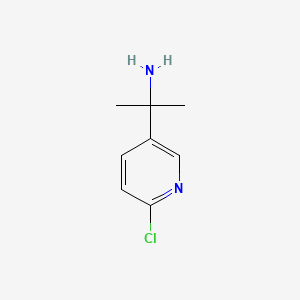
![N-[2-(dimethylamino)phenyl]acetamide](/img/structure/B599646.png)
